5,8,11-Trioxapentadeca-1,15-diyl diacetate

Polymer plasticization Hydrophobicity Partition coefficient

5,8,11-Trioxapentadeca-1,15-diyl diacetate (CAS 94133-97-8) is a synthetic, non-ionic, bifunctional acetate ester with the molecular formula C16H30O7 and a molecular weight of 334.40 g/mol. Structurally, it features a central triethylene glycol (TEG) segment (three ether oxygens) flanked by two butylene spacers, each terminated by an acetate ester group.

Molecular Formula C16H30O7
Molecular Weight 334.40 g/mol
CAS No. 94133-97-8
Cat. No. B12657087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8,11-Trioxapentadeca-1,15-diyl diacetate
CAS94133-97-8
Molecular FormulaC16H30O7
Molecular Weight334.40 g/mol
Structural Identifiers
SMILESCC(=O)OCCCCOCCOCCOCCCCOC(=O)C
InChIInChI=1S/C16H30O7/c1-15(17)22-9-5-3-7-19-11-13-21-14-12-20-8-4-6-10-23-16(2)18/h3-14H2,1-2H3
InChIKeyATHFLNGYVMMERW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8,11-Trioxapentadeca-1,15-diyl diacetate (CAS 94133-97-8): Chemical Identity and Class Context for Procurement


5,8,11-Trioxapentadeca-1,15-diyl diacetate (CAS 94133-97-8) is a synthetic, non-ionic, bifunctional acetate ester with the molecular formula C16H30O7 and a molecular weight of 334.40 g/mol [1]. Structurally, it features a central triethylene glycol (TEG) segment (three ether oxygens) flanked by two butylene spacers, each terminated by an acetate ester group . This architecture places it at the intersection of glycol ethers, PEG-diacetates, and aliphatic ester plasticizers. It is classified under EINECS 302-762-2, indicating its status as an existing commercial chemical substance within the European inventory [1]. The compound's primary cited functional role is as a plasticizer or softener in polymer formulations, leveraging its multiple flexible ether linkages and ester termini for compatibility with polar and mid-polarity polymeric matrices .

Functional Role
Polymer plasticizer and softener for polar to mid-polar matrices
Architecture Fit
Bifunctional acetate ester with central triethylene glycol core and butylene spacers
Class Context
Bridges glycol ether, PEG-diacetate, and aliphatic ester plasticizer classes
Inventory Status
Existing commercial chemical substance (EINECS 302-762-2)

Why In-Class PEG-Diacetates Cannot Simply Replace 5,8,11-Trioxapentadeca-1,15-diyl diacetate


Substituting in-class analogs like triethylene glycol diacetate (CAS 111-21-7) or 4,4'-oxydibutyl diacetate (CAS 928-88-1) for 5,8,11-trioxapentadeca-1,15-diyl diacetate without re-optimization carries meaningful risk. The target compound uniquely integrates three functional domains—a central trioxa core for polarity, butylene spacers for hydrophobic balance, and terminal acetate esters for reactivity—into a single molecule [1]. Typical PEG-diacetates lack the butylene spacers, resulting in a significantly lower LogP (-0.3 vs. 1.0) and higher density (1.12 vs. 1.049 g/cm³) [2]. Conversely, simple oxydibutyl diacetates lack the central TEG segment, offering fewer hydrogen bond acceptors (5 vs. 7) and a lower topological polar surface area (61.8 vs. 80.3 Ų) [3]. These differences in hydrophobicity, flexibility, and polar group density are not marginal; they directly alter polymer-plasticizer compatibility, migration resistance, and hydrolysis behavior, making direct substitution a non-trivial reformulation exercise [1].

vs. TEG-diacetate
Lacks butylene spacers. Reported lower LogP and higher density may shift compatibility and migration resistance in hydrophobic polymer formulations.
vs. Oxydibutyl diacetate
Lacks central TEG segment. Fewer hydrogen bond acceptors and lower topological polar surface area may alter polar interaction density and plasticization efficiency.
Domain Hybridization
No single close analog simultaneously combines the trioxa core, butylene spacers, and acetate termini. Direct substitution without reformulation is a non-trivial exercise.

Quantitative Differentiation Evidence for 5,8,11-Trioxapentadeca-1,15-diyl diacetate vs. Closest Analogs


Hydrophobicity Balance: Intermediate LogP Between TEG-Diacetate and Oxydibutyl Diacetate

5,8,11-Trioxapentadeca-1,15-diyl diacetate exhibits an XLogP3 of 1.0, which is intermediate between triethylene glycol diacetate (XLogP3: -0.3) and 4,4'-oxydibutyl diacetate (XLogP3: 1.3) [1][2][3]. This intermediate hydrophobicity is conferred by the presence of both a polar triethylene glycol core and hydrophobic butylene spacers, a structural feature absent in either comparator.

Hydrophobicity Balance
Cross-study comparable
vs. TEG-diacetate ΔLogP +1.3
vs. Oxydibutyl diacetate ΔLogP -0.3
Intermediate XLogP3 of 1.0 addresses the polarity gap between comparators for balanced polymer compatibility.
Computed by XLogP3 3.0 algorithm (PubChem 2025).
Polymer plasticization Hydrophobicity Partition coefficient Compatibility

Enhanced Conformational Flexibility: 18 Rotatable Bonds vs. 11–12 in Closer Analogs

With 18 rotatable bonds, 5,8,11-trioxapentadeca-1,15-diyl diacetate offers significantly more conformational degrees of freedom than triethylene glycol diacetate (11 rotatable bonds) and 4,4'-oxydibutyl diacetate (12 rotatable bonds) [1][2][3]. This arises from the combination of a trioxa core (six C–O bonds) with two butylene spacers each contributing four additional rotatable C–C bonds.

Conformational Flexibility
Cross-study comparable
18 rotatable bonds
Supports higher plasticizer efficiency through enhanced free volume generation and conformational entropy.
+7 vs. TEG-diacetate; +6 vs. oxydibutyl diacetate. Computed by Cactvs 3.4.8.24.
Plasticizer efficiency Glass transition depression Conformational entropy Polymer flexibility

Higher Hydrogen Bond Acceptor Capacity: 7 HBA vs. 5–6 in Structural Analogs

The target compound contains 7 hydrogen bond acceptors (HBAs), derived from three ether oxygens and four ester oxygens [1]. This surpasses triethylene glycol diacetate (6 HBAs) and 4,4'-oxydibutyl diacetate (5 HBAs) [2][3]. The additional HBA capacity originates from the combination of the triethylene glycol segment with two terminal acetate groups, a feature not simultaneously present in either comparator.

H-Bond Acceptor Capacity
Cross-study comparable
7 HBA
Reported higher HBA count suggests stronger specific interactions with polar polymer chains such as cellulose esters and PVAc.
+1 vs. TEG-diacetate; +2 vs. oxydibutyl diacetate.
Polymer-plasticizer interaction Hydrogen bonding Compatibility prediction Solubility parameter

Reduced Volatility: Calculated Boiling Point 398°C vs. 286–311°C for Simpler Diacetate Esters

5,8,11-Trioxapentadeca-1,15-diyl diacetate has a calculated boiling point of 397.9°C at 760 mmHg , which is substantially higher than the boiling points of triethylene glycol diacetate (286°C) and 4,4'-oxydibutyl diacetate (311°C) [1]. This increase is consistent with its higher molecular weight (334.4 g/mol vs. 234.2 and 246.3 g/mol, respectively) and extended molecular architecture.

Reduced Volatility
Cross-study comparable
Target calculated BP 397.9 °C
vs. TEG-diacetate +111.9 °C
Higher boiling point supports lower volatility during high-temperature polymer compounding and extended service life.
Values from ChemBlink and PINPOOLS databases. Experimental validation recommended.
Plasticizer permanence Volatility Thermal processing High-temperature stability

Higher Topological Polar Surface Area: 80.3 Ų vs. 61.8–71.1 Ų Indicates Superior Polar Group Density

The topological polar surface area (TPSA) of 5,8,11-trioxapentadeca-1,15-diyl diacetate is 80.3 Ų [1], exceeding that of both triethylene glycol diacetate (71.1 Ų) and 4,4'-oxydibutyl diacetate (61.8 Ų) [2][3]. The higher TPSA reflects the molecule's richer oxygen content distributed across both ether and ester functional groups.

Topological Polar Surface Area
Cross-study comparable
80.3 Ų
Supports distinctive polar interaction capacity while maintaining intermediate hydrophobicity for mid-polarity matrices.
+9.2 Ų vs. TEG-diacetate; +18.5 Ų vs. oxydibutyl diacetate.
Surface polarity Polymer compatibility Dispersion interaction Formulation stability

Structural Domain Hybridization: Unique Trioxa-Butylene-Acetate Architecture Not Replicated by Any Single Analog

No single close analog simultaneously possesses all three structural domains present in 5,8,11-trioxapentadeca-1,15-diyl diacetate: (1) a central triethylene glycol segment for polarity and flexibility, (2) two butylene spacers for hydrophobic extension, and (3) two terminal acetate groups for hydrolytic reactivity and ester-type polymer compatibility [1]. Triethylene glycol diacetate lacks the butylene spacers, while 4,4'-oxydibutyl diacetate lacks the TEG segment and features only a single central ether oxygen [2][3]. This domain hybridization is a class-level structural differentiation that rationally underpins the quantitative property differences documented above.

Structural Domain Hybridization
Class-level inference
Trioxa core + butylene spacers + acetate termini
Unique domain architecture provides a rational basis for selection in screening libraries where comparator profiles are suboptimal.
Qualitative structural uniqueness. No single analog replicates all domains.
Molecular design Multifunctional plasticizer Structure-property relationship Rational selection

Recommended Application Scenarios for 5,8,11-Trioxapentadeca-1,15-diyl diacetate Based on Differentiation Evidence


Mid-Polarity PVC and Polyvinyl Acetate Plasticization Requiring Balanced Hydrophobicity

When formulating flexible PVC or PVAc compounds where triethylene glycol diacetate (LogP -0.3) proves too hydrophilic and exhibits exudation, and where 4,4'-oxydibutyl diacetate (LogP 1.3) provides insufficient polar interaction density, 5,8,11-trioxapentadeca-1,15-diyl diacetate (LogP 1.0) offers an intermediate hydrophobicity profile [1]. Its 18 rotatable bonds and 7 HBA groups further suggest enhanced plasticizing efficiency and specific polymer interaction relative to either comparator. This scenario is directly supported by the LogP, rotatable bond, and HBA evidence presented in Section 3 [1].

High-Temperature Polymer Processing Requiring Low Plasticizer Volatility

For extrusion, calendering, or injection molding operations where processing temperatures exceed 250°C, the calculated boiling point of 397.9°C for 5,8,11-trioxapentadeca-1,15-diyl diacetate represents a 112°C advantage over triethylene glycol diacetate (286°C) and an 87°C advantage over 4,4'-oxydibutyl diacetate (311°C) . This lower effective volatility reduces the risk of plasticizer fuming, equipment fouling, and undesirable changes in formulation composition during thermal processing. This scenario is directly supported by the boiling point comparison evidence in Section 3 .

Cellulose Ester Plasticization Requiring High Hydrogen Bond Acceptor Density

Cellulose diacetate and cellulose acetate butyrate matrices benefit from plasticizers with high hydrogen bond acceptor capacity to disrupt the strong inter-chain hydrogen bonding network. With 7 HBAs and a TPSA of 80.3 Ų, 5,8,11-trioxapentadeca-1,15-diyl diacetate provides 1–2 additional HBAs and 9–19 Ų additional polar surface area compared to its closest structural analogs [2]. This property profile suggests utility as an eco-friendlier alternative to phthalate plasticizers in cellulose-based biodegradable film formulations. This scenario is directly supported by the HBA count and TPSA evidence in Section 3 [2].

Hydrolytically Cleavable Linker in Polymer or Conjugate Synthesis

The presence of two terminal acetate ester groups, combined with a flexible trioxa-butylene scaffold bearing 18 rotatable bonds, makes 5,8,11-trioxapentadeca-1,15-diyl diacetate a candidate bifunctional linker or precursor in step-growth polymer synthesis or bioconjugate chemistry where controlled hydrolytic degradation of the ester linkages is desired [1]. Unlike triethylene glycol dibutyl ether (CAS 63512-36-7), which lacks acetate termini and is used primarily as an inert solvent, the target compound's acetate groups provide reactive handles for transesterification or enzymatic hydrolysis. This scenario is supported by the structural domain hybridization evidence in Section 3 [1].

Application
Selection Property
Validation Focus
Mid-polarity PVC and PVAc plasticization
Intermediate hydrophobicity (XLogP3 ~1.0)
Compatibility, exudation resistance, and plasticizing efficiency vs. TEG-diacetate
High-temperature polymer processing
High calculated boiling point
Plasticizer volatility loss, fuming, and formulation stability at processing temperature
Cellulose ester plasticization
High HBA count and TPSA
Inter-chain H-bond disruption, antiplasticization resistance, and film flexibility
Hydrolytically cleavable linker synthesis
Bifunctional acetate ester with flexible scaffold
Reactive handle availability, degradation kinetics, and step-growth polymerization feasibility
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